molecular formula C22H22BrN3O2 B2476798 (4-((4-Bromophenyl)amino)-8-methoxyquinolin-2-yl)(piperidin-1-yl)methanone CAS No. 1251566-41-2

(4-((4-Bromophenyl)amino)-8-methoxyquinolin-2-yl)(piperidin-1-yl)methanone

Cat. No. B2476798
CAS RN: 1251566-41-2
M. Wt: 440.341
InChI Key: IJAPOFJHOFGSDG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an amino group, a methoxy group, a quinoline group, and a piperidine group. These functional groups could potentially confer a variety of chemical properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a quinoline ring (a type of aromatic ring system), a bromophenyl group (a benzene ring with a bromine atom), a methoxy group (an oxygen atom bonded to a methyl group), and a piperidine ring (a six-membered ring with one nitrogen atom). Each of these components could contribute to the overall properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the amino group might be involved in acid-base reactions, while the bromophenyl group could potentially undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of a quinoline ring could make the compound aromatic and potentially planar. The bromine atom could make the compound relatively heavy and possibly increase its boiling point .

Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus show clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound interacts with its targets and induces changes that lead to these effects.

Biochemical Pathways

The wide range of biological activities exhibited by indole derivatives suggests that they likely affect multiple pathways . The downstream effects of these pathways would depend on the specific activity (e.g., antiviral, anticancer, etc.) exhibited by the compound.

Pharmacokinetics

It is known that the piperazine ring, a common structural motif found in pharmaceuticals, can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Given the wide range of biological activities exhibited by indole derivatives, it can be inferred that the compound likely has diverse molecular and cellular effects .

Action Environment

It is known that the success of suzuki–miyaura cross-coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by the reaction conditions and the presence of certain functional groups.

Advantages and Limitations for Lab Experiments

One advantage of using BPIQPM in lab experiments is its selectivity for α4β2 nAChRs, which allows for more precise manipulation of these receptors. Additionally, BPIQPM has a relatively low toxicity profile, making it a safer alternative to other compounds that target nAChRs.
One limitation of using BPIQPM is its relatively short half-life, which may limit its usefulness in certain experimental designs. Additionally, the effects of BPIQPM may vary depending on the dose and route of administration, which may complicate interpretation of results.

Future Directions

There are several potential future directions for research on BPIQPM. One area of interest is its potential as a treatment for addiction, particularly nicotine addiction. BPIQPM may also have applications in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of BPIQPM and its effects on other neurotransmitter systems.

Synthesis Methods

BPIQPM can be synthesized through a multi-step process that involves the reaction of 4-bromoaniline with 8-methoxy-2-quinolinecarboxaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final step involves the reaction of the resulting amine with piperidine-1-carboxylic acid, which yields BPIQPM.

Scientific Research Applications

BPIQPM has potential applications in scientific research, particularly in the field of neuroscience. It can be used as a tool to study the function of nicotinic acetylcholine receptors (nAChRs), which are important neurotransmitter receptors in the brain. BPIQPM has been shown to selectively bind to α4β2 nAChRs, which are involved in a variety of physiological processes, including learning and memory, attention, and addiction.

properties

IUPAC Name

[4-(4-bromoanilino)-8-methoxyquinolin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN3O2/c1-28-20-7-5-6-17-18(24-16-10-8-15(23)9-11-16)14-19(25-21(17)20)22(27)26-12-3-2-4-13-26/h5-11,14H,2-4,12-13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAPOFJHOFGSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2NC3=CC=C(C=C3)Br)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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